Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-
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Overview
Description
Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) is a complex organic compound with the molecular formula C29H24O6. It is known for its unique structure, which includes two phenyl groups connected by a methylene bridge, each substituted with hydroxymethoxyphenylene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) typically involves the reaction of methylene bisphenol with hydroxymethoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog with two phenyl groups connected by a carbonyl group.
Bisphenol A: Contains two phenyl groups connected by a methylene bridge, but lacks the hydroxymethoxy substitutions.
Quinones: Structurally related compounds formed by the oxidation of phenols.
Uniqueness
Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methanone, specifically the compound (methylenebis(hydroxymethoxyphenylene))bis(phenyl-), is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of Methanone is C29H24O6, and it features a complex structure that includes multiple hydroxymethoxy groups attached to phenyl rings. This configuration contributes to its potential biological efficacy.
Antimicrobial Properties
Research indicates that Methanone exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of both bacteria and fungi, making it a candidate for applications in biocides and preservatives.
Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
---|---|---|
Escherichia coli | 15 | 10 |
Staphylococcus aureus | 18 | 10 |
Aspergillus niger | 20 | 15 |
Candida albicans | 17 | 15 |
The table above summarizes the antimicrobial efficacy of Methanone against various microorganisms, highlighting its potential as an effective antimicrobial agent.
The mechanism by which Methanone exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The hydroxymethoxy groups may enhance the compound's ability to penetrate cell walls, leading to increased permeability and eventual cell death.
Study 1: Antifungal Efficacy
In a study published in Journal of Applied Microbiology, Methanone was tested against several fungal strains. Results demonstrated that the compound effectively inhibited the growth of pathogenic fungi such as Aspergillus and Candida, suggesting its potential use in antifungal formulations .
Study 2: Bactericidal Activity
Another study focused on the bactericidal properties of Methanone against Staphylococcus aureus. The findings indicated that at concentrations above 10 mg/mL, Methanone significantly reduced bacterial viability, supporting its application in medical settings for infection control .
Properties
CAS No. |
57472-50-1 |
---|---|
Molecular Formula |
C29H24O6 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[2-[[2-benzoyl-6-(hydroxymethoxy)phenyl]methyl]-3-(hydroxymethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H24O6/c30-18-34-26-15-7-13-22(28(32)20-9-3-1-4-10-20)24(26)17-25-23(14-8-16-27(25)35-19-31)29(33)21-11-5-2-6-12-21/h1-16,30-31H,17-19H2 |
InChI Key |
SEOHBRVZEKNHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)OCO)CC3=C(C=CC=C3OCO)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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